Soluble Epoxide Hydrolase (sEH) Inhibition – Human vs. Rat Enzyme Potency
5-Ethoxy-2-hydroxybenzonitrile exhibits moderate inhibitory activity against soluble epoxide hydrolase (sEH). In a cell-free assay using human recombinant sEH, the compound demonstrated an IC₅₀ of 61.7 nM [1]. Against the rat ortholog of sEH under analogous conditions, the IC₅₀ was 240 nM [1]. For context, the benchmark sEH inhibitor trans-AUCB achieves an IC₅₀ of 1.3 nM against human sEH . While 5-ethoxy-2-hydroxybenzonitrile is approximately 47-fold less potent than trans-AUCB, its sub-100 nM activity against the human enzyme establishes it as a useful starting scaffold for sEH-targeted probe development, particularly where the ethoxy-hydroxy substitution pattern offers a distinct vector for further optimization compared to urea- or amide-based inhibitor classes.
| Evidence Dimension | Inhibition of soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC₅₀ = 61.7 nM (human sEH); IC₅₀ = 240 nM (rat sEH) |
| Comparator Or Baseline | trans-AUCB (benchmark sEH inhibitor): IC₅₀ = 1.3 nM (human sEH) |
| Quantified Difference | Target compound is ~47-fold less potent than trans-AUCB against human sEH |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Defined sEH inhibitory activity at sub-100 nM (human) qualifies this compound as a viable starting point for medicinal chemistry campaigns targeting sEH-related pathologies, while the observed species-dependent potency (3.9-fold difference) provides a measurable parameter for selectivity profiling.
- [1] BindingDB. BDBM50417984 (CHEMBL1672129). IC₅₀ values: human sEH = 61.7 nM; rat sEH = 240 nM. Data curated from ChEMBL. View Source
